5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound that features a bicyclic structure with a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Preparation Methods
The synthesis of 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves multiple steps, including the functionalization of the thiophene ring and the formation of the bicyclic structure. One common method is the Friedel–Crafts acylation of thiophene or 2-methylthiophene with glutaric anhydride in the presence of aluminum chloride (AlCl3), which yields 5-(5-methylthien-2-yl)-5-oxopentanoic acid . This intermediate can then undergo further reactions to form the desired bicyclic structure.
Chemical Reactions Analysis
5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Scientific Research Applications
5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various condensation reactions.
Mechanism of Action
The mechanism of action of 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the bicyclic structure can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
The uniqueness of this compound lies in its bicyclic structure, which can provide enhanced stability and binding affinity compared to simpler thiophene derivatives .
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS2/c1-7-2-3-10(15-7)11(13)12-5-9-4-8(12)6-14-9/h2-3,8-9H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDJCSXJGLCTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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